molecular formula C8H12ClN3O B2555941 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride CAS No. 1610471-47-0

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

Cat. No.: B2555941
CAS No.: 1610471-47-0
M. Wt: 201.65
InChI Key: WRBCZWPGAYYUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a pyridine-based organic compound with the systematic name reflecting its structural components: a pyridine ring substituted at the 2-position with a carboxamide group, an N-methyl moiety, and an aminomethyl group at the 5-position, paired with a hydrochloride counterion. Its molecular formula is $$ \text{C}8\text{H}{12}\text{ClN}_3\text{O} $$, and it has a molecular weight of 201.65 g/mol. The compound’s SMILES notation is $$ \text{O=C(C1=NC=C(CN)C=C1)NC.Cl} $$, which encodes the pyridine backbone, substituents, and hydrochloride salt. The CAS registry number 1610471-47-0 uniquely identifies this compound in chemical databases.

The IUPAC nomenclature follows a hierarchical approach:

  • Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.
  • Carboxamide group : Located at the 2-position, forming $$ N $$-methylpyridine-2-carboxamide.
  • Aminomethyl substituent : At the 5-position, introducing a primary amine functional group.
  • Hydrochloride salt : The protonated amine forms an ionic pair with a chloride ion.

This structural complexity places the compound within a broader class of biologically active pyridine derivatives, where substituent patterns critically influence physicochemical and pharmacological properties.

Historical Development and Discovery Context

The synthesis of pyridine carboxamide derivatives has evolved alongside advancements in heterocyclic chemistry. While this compound itself lacks a well-documented discovery timeline, its development is rooted in methodologies established for analogous compounds. For instance, Chan–Lam coupling and T3P-mediated amide bond formation—techniques highlighted in the synthesis of related pyrrolo[2,3-b]pyridine carboxamides—have been adapted for similar derivatives.

Key synthetic routes involve:

  • Coupling reactions : As demonstrated in the synthesis of 5-amino-N-methylpyridine-2-carboxamide, where HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and triethylamine in DMF facilitate amide bond formation between pyridine-2-carboxylic acid and methylamine.
  • Microwave-assisted synthesis : Accelerating reaction times and improving yields, as seen in solvent-free protocols for 5-substituted pyridine carboxamides.
  • Salt formation : Protonation of the aminomethyl group with hydrochloric acid to stabilize the compound as a hydrochloride salt.

These methods underscore the compound’s synthetic accessibility and its role in exploring structure-activity relationships (SAR) within medicinal chemistry.

Position Within Pyridine Carboxamide Derivatives

Pyridine carboxamides are a structurally diverse class with applications ranging from enzyme inhibition to antimicrobial agents. The position and nature of substituents on the pyridine ring dictate their biological and chemical profiles:

Feature Impact on Properties Example Derivatives
Carboxamide group Enhances hydrogen bonding capacity; critical for target binding. PDE4B inhibitors (e.g., pyrrolo[2,3-b]pyridine carboxamides).
Aminomethyl group Introduces polarity and potential for salt formation; modulates solubility. Anticancer agents (e.g., fluorophenylpyrazole-picolinamides).
N-methylation Reduces metabolic degradation; improves lipophilicity. VEGFR-2 kinase inhibitors (e.g., picolinamide-thiourea derivatives).

In this context, this compound occupies a niche where the aminomethyl group at the 5-position offers unique reactivity. Compared to simpler analogs like N-methylpyridine-2-carboxamide (CAS 6144-78-1), the aminomethyl extension enables further functionalization, such as conjugation or Schiff base formation, broadening its utility in drug design.

The compound’s structural motifs align with trends in kinase inhibitor development. For example, tertiary amides and fluorinated aryl groups in pyrrolo[2,3-b]pyridine carboxamides enhance PDE4B selectivity, suggesting that similar modifications to this compound could yield targeted bioactive agents. Furthermore, its hydrochloride salt improves crystallinity and stability, facilitating handling in industrial applications.

Properties

IUPAC Name

5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBCZWPGAYYUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610471-47-0
Record name 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

    Carboxamidation: The carboxamide group is introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base

Biological Activity

5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride, commonly referred to as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an aminomethyl group and a carboxamide moiety. The synthesis typically involves the following steps:

  • Starting Material : 2-pyridinecarboxylic acid.
  • Reagents : Formaldehyde and methylamine.
  • Condition : Reaction under acidic conditions to promote the formation of the amide.

This synthetic route allows for the introduction of various functional groups, which can be modified for enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The aminomethyl group enhances its binding affinity to these targets, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It can influence receptor-mediated signaling, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's structural modifications play a crucial role in enhancing its potency against these malignancies .
  • A study reported that compounds similar to this compound showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity .

Study on Cytotoxicity

In a notable case study, researchers synthesized a series of pyridine derivatives, including this compound, and evaluated their cytotoxic effects on L1210 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 1.0 to 1.4 µM when administered at specific dosages .

CompoundIC50 (µM)Cancer Type
This compound1.3L1210 leukemia
5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone1.0Various solid tumors
5-(allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone1.4Breast cancer

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could inhibit ribonucleotide reductase activity, essential for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation rates in cancerous cells .

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific types of cancer.
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be investigated for conditions like Alzheimer's disease.
  • Anti-inflammatory Applications : The compound's structural features suggest it could modulate inflammatory pathways.

Scientific Research Applications

Biological Applications

The compound exhibits notable biological activities that are critical for its application in medicinal chemistry:

  • Enzyme Modulation : It acts as a ligand in various biochemical assays, facilitating the study of enzyme interactions. The mechanism involves hydrogen bonding and π-π interactions with target proteins, which can lead to modulation of enzyme activity.
  • Therapeutic Potential : Research indicates that this compound may have therapeutic effects against several diseases due to its ability to interact with specific biological targets. For instance, it has been studied for its potential role in treating conditions related to enzyme dysregulation.

Synthesis and Characterization

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Starting Materials : Utilizing pyridine derivatives as starting materials.
  • Reagents : Employing reagents such as amines and carboxylic acids under controlled conditions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

The synthesis process can be summarized in the following table:

StepDescription
1Reaction of pyridine derivative with amine
2Formation of carboxamide through coupling reactions
3Purification via recrystallization

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that the compound can reduce pro-inflammatory cytokine levels in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown that it may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer progression.

Chemical Reactions Analysis

Aminomethyl Group Oxidation

The primary amine (-CH₂NH₂) undergoes oxidation to form imines or nitriles under controlled conditions:

  • Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Aqueous acidic or neutral media at 50–80°C.

  • Product : Imine intermediates or nitriles via dehydrogenation.

Pyridine Ring Oxidation

The pyridine ring can be oxidized under harsh conditions, though this is less common due to aromatic stability.

Carboxamide Reduction

The carboxamide group (-CONHCH₃) is resistant to standard reducing agents but may be reduced under extreme conditions:

  • Reagent : Lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) at reflux.

  • Product : Corresponding amine (-CH₂NHCH₃).

Aminomethyl Group Stability

The aminomethyl group remains intact under typical reduction protocols but may participate in reductive alkylation with aldehydes/ketones .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions (e.g., para to carboxamide):

Reagent Position Product Conditions
Halogens (Cl₂, Br₂)C-44-Halo-pyridine derivativeLewis acid catalyst
Nitration (HNO₃/H₂SO₄)C-33-Nitro derivative0–5°C

Nucleophilic Aminomethyl Modification

The aminomethyl group participates in:

  • Acylation : Acetic anhydride forms acetylated derivatives.

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to generate imines .

Radical-Mediated Reactions

The compound can engage in nitrogen-centered radical (NCR) pathways, particularly under photolytic or thermal conditions :

Hofmann–Löffler–Freytag (HLF) Reaction

  • Mechanism :

    • Radical Generation : Homolytic cleavage of N–H bonds forms aminium radicals.

    • 1,5-Hydrogen Atom Transfer (HAT) : Forms δ-carbon-centered radicals.

    • Halogenation : Trapping with halogens yields cyclic amines after workup .

  • Application : Synthesis of pyrrolidine analogs .

Intermolecular Radical Addition

  • Reagent : Azides or xanthates under UV light .

  • Product : Functionalized lactams or fused heterocycles .

Acid/Base Hydrolysis

  • Carboxamide : Resists hydrolysis under mild conditions but cleaves in concentrated HCl at 100°C to yield pyridine-2-carboxylic acid.

  • Aminomethyl Group : Stable in neutral pH but may degrade under prolonged acidic/basic exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight (g/mol) Substituents/Modifications Salt Form Primary Application Source
5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride ~231.68* 5-aminomethyl, N-methyl carboxamide Hydrochloride Synthetic intermediate
Pexidartinib hydrochloride (Turalio®) 577.33 Chloropyrrolopyridine, trifluoromethylpyridine Hydrochloride TGCT therapy (CSF1R inhibitor)
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride ~267.19* 5-methylpyridine, pyrrolidine carboxamide Dihydrochloride Unspecified (likely intermediate)
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide ~252.72* 6-amino, 5-pyrrolidinyl, 3-carboxamide Neutral Research compound (e.g., LY2033298)

*Calculated based on molecular formulas where explicit data were unavailable.

Key Differences and Implications

Substituent Complexity and Pharmacological Activity: Pexidartinib hydrochloride () shares the pyridine-carboxamide backbone but incorporates bulkier substituents (e.g., chloro-pyrrolopyridine and trifluoromethylpyridine), which confer selective inhibition of CSF1R kinase. This contrasts sharply with the simpler aminomethyl and methyl groups of the target compound, which lacks direct therapeutic annotations . The pyrrolidine carboxamide derivative () replaces the pyridine’s aminomethyl group with a 5-methylpyridine and a pyrrolidine ring. This substitution likely alters solubility and target binding, as pyrrolidine is a common motif in bioactive molecules (e.g., peptidomimetics) .

Salt Form and Solubility: The target compound and pexidartinib are both hydrochlorides, enhancing aqueous solubility.

Functional Group Positioning: The 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () shifts the carboxamide to the 3-position and introduces a pyrrolidinyl group at the 5-position. Such positional changes can drastically affect molecular interactions, as seen in LY2033298, a compound with reported activity in neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Start with pyridine derivatives such as 2-chloro-5-methylpyridine ( ) or amino-substituted pyridines (). For aminomethylation, consider reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). Optimize reaction parameters (temperature, solvent, catalyst) via Design of Experiments (DoE) to maximize yield and purity . Monitor intermediates using HPLC or LC-MS ( ).

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the carboxamide and aminomethyl groups. FT-IR can validate amide C=O stretching (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity assessment via HPLC with UV detection (≥98% purity threshold) is critical for reproducibility .

Q. How should researchers address stability and storage challenges for hydrochloride salts of pyridine carboxamides?

  • Methodological Answer : Hydrochloride salts are often hygroscopic. Store under inert gas (argon) in sealed containers at −20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the carboxamide group). Use TLC or HPLC to detect impurities .

Q. What solvent systems are recommended for solubility testing in biological assays?

  • Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. For aqueous compatibility, use phosphate-buffered saline (PBS) with <1% DMSO. Phase-solubility diagrams can identify co-solvents (e.g., PEG-400) to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms and regioselectivity in pyridine functionalization?

  • Methodological Answer : Employ density functional theory (DFT) to model electrophilic substitution at the pyridine ring. Software like Gaussian or ORCA can calculate activation energies for aminomethylation at the 5-position versus competing sites. Validate predictions with kinetic studies (e.g., reaction progress monitoring via in situ IR) .

Q. What strategies resolve contradictions in yield data between batch and flow synthesis methods?

  • Methodological Answer : Use statistical analysis (ANOVA) to identify variables causing discrepancies (e.g., mixing efficiency, temperature gradients). Implement microreactor systems to enhance heat/mass transfer in flow synthesis. Compare impurity profiles using LC-MS to isolate side reactions (e.g., over-alkylation) .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Perform spike-and-recovery experiments with known impurities (e.g., unreacted 5-chloropyridine precursors). Establish limits of detection (LOD) and quantification (LOQ) using calibration curves. Cross-validate with orthogonal techniques like GC-MS .

Q. What experimental approaches elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS. Use LC-HRMS to identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid). Isotope-labeling studies (15^{15}N or 13^{13}C) can trace bond cleavage mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.